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  • Product: 1-Tosyl-3-vinyl-1H-indole

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Tosyl-3-vinyl-1H-indole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Tosyl-3-vinyl-1H-indole is a versatile synthetic intermediate that holds significant potential in organic synthesis and medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tosyl-3-vinyl-1H-indole is a versatile synthetic intermediate that holds significant potential in organic synthesis and medicinal chemistry. The strategic placement of the vinyl group at the C3 position of the indole nucleus, coupled with the activating and protecting nature of the N-tosyl group, renders this molecule a valuable building block for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of 1-Tosyl-3-vinyl-1H-indole, including its chemical and physical properties, detailed synthesis protocols, reactivity, and applications, with a focus on its role in cycloaddition reactions for the synthesis of carbazole frameworks.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-Tosyl-3-vinyl-1H-indole is fundamental for its effective use in research and development.

PropertyValueSource
CAS Number 65037-62-9[1]
Molecular Formula C₁₇H₁₅NO₂SCalculated
Molecular Weight 297.37 g/mol Calculated
Appearance Off-white to light yellow solidInferred from related compounds
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.Inferred from general chemical principles

Synthesis of 1-Tosyl-3-vinyl-1H-indole

Experimental Protocol: Heck Coupling of 1-Tosyl-3-bromo-1H-indole with a Vinylating Agent

This protocol outlines a plausible synthetic route to 1-Tosyl-3-vinyl-1H-indole. The expertise of a senior application scientist suggests that a palladium-catalyzed cross-coupling reaction is a reliable method for this transformation.

Materials:

  • 1-Tosyl-3-bromo-1H-indole

  • Vinyltributylstannane or Potassium vinyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • A suitable base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃))

  • Anhydrous and degassed solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Tosyl-3-bromo-1H-indole (1.0 eq).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂; 0.02-0.05 eq) and the phosphine ligand (e.g., PPh₃; 0.04-0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous and degassed solvent, followed by the vinylating agent (e.g., vinyltributylstannane; 1.2-1.5 eq) and the base (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically between 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality of Experimental Choices:

  • N-Tosyl Group: The tosyl group serves as an excellent protecting group for the indole nitrogen, preventing side reactions and increasing the stability of the indole ring. It is also an electron-withdrawing group, which can influence the reactivity of the indole nucleus.

  • Palladium Catalyst: Palladium catalysts are highly efficient in mediating the formation of carbon-carbon bonds through cross-coupling reactions. The choice between different palladium sources and ligands can significantly impact the reaction yield and selectivity.

  • Inert Atmosphere: The use of an inert atmosphere is critical as the palladium(0) active species is sensitive to oxidation by atmospheric oxygen, which would deactivate the catalyst.

  • Base: The base is essential to neutralize the acid generated during the catalytic cycle, thereby regenerating the active catalyst.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions 1-Tosyl-3-bromo-1H-indole 1-Tosyl-3-bromo-1H-indole Heck Coupling Heck Coupling 1-Tosyl-3-bromo-1H-indole->Heck Coupling Vinylating Agent Vinylating Agent Vinylating Agent->Heck Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Heck Coupling Ligand Ligand Ligand->Heck Coupling Base Base Base->Heck Coupling Inert Atmosphere Inert Atmosphere Inert Atmosphere->Heck Coupling Solvent Solvent Solvent->Heck Coupling Heat Heat Heat->Heck Coupling Work-up Work-up Heck Coupling->Work-up Reaction Completion Purification Purification Work-up->Purification 1-Tosyl-3-vinyl-1H-indole 1-Tosyl-3-vinyl-1H-indole Purification->1-Tosyl-3-vinyl-1H-indole Isolated Product

Caption: Workflow for the synthesis of 1-Tosyl-3-vinyl-1H-indole.

Spectroscopic Characterization

While specific spectral data for 1-Tosyl-3-vinyl-1H-indole is not available in the provided search results, the expected NMR signals can be predicted based on the structure and data from analogous compounds.[5][6][7]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the range of 5.0-7.0 ppm) with distinct coupling patterns (dd, d). Aromatic protons of the indole and tosyl groups will appear in the downfield region (7.0-8.5 ppm). A singlet for the tosyl methyl group will be present around 2.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the vinyl carbons (around 110-140 ppm), the aromatic carbons of the indole and tosyl groups, and the methyl carbon of the tosyl group (around 21 ppm).

Reactivity and Applications

The primary utility of 1-Tosyl-3-vinyl-1H-indole lies in its capacity to participate in various chemical transformations, most notably cycloaddition reactions.

Diels-Alder Reactions for Carbazole Synthesis

A significant application of 1-Tosyl-3-vinyl-1H-indole is its use as a diene in Diels-Alder reactions to construct unsaturated carbazole frameworks.[8] Carbazoles are important structural motifs found in numerous natural products and pharmaceutically active compounds.

The reaction involves the [4+2] cycloaddition of the 3-vinylindole with a suitable dienophile. The N-tosyl group plays a crucial role in this reaction by activating the vinyl group and influencing the stereochemical outcome.

Diels_Alder_Reaction cluster_reactants Reactants 1-Tosyl-3-vinyl-1H-indole 1-Tosyl-3-vinyl-1H-indole (Diene) Cycloaddition Cycloaddition 1-Tosyl-3-vinyl-1H-indole->Cycloaddition Dienophile Dienophile Dienophile->Cycloaddition Diels-Alder Adduct Diels-Alder Adduct Cycloaddition->Diels-Alder Adduct [4+2] Unsaturated Carbazole Unsaturated Carbazole Diels-Alder Adduct->Unsaturated Carbazole Further Transformations (e.g., Oxidation)

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Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Preventing unwanted polymerization of 1-Tosyl-3-vinyl-1H-indole during storage

A Guide to Preventing Unwanted Polymerization During Storage Welcome to the Technical Support Center for 1-Tosyl-3-vinyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Unwanted Polymerization During Storage

Welcome to the Technical Support Center for 1-Tosyl-3-vinyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing unwanted polymerization of this valuable synthetic intermediate during storage. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and reactivity of your material.

Understanding the Instability of 1-Tosyl-3-vinyl-1H-indole

1-Tosyl-3-vinyl-1H-indole is a highly functionalized molecule with significant potential in organic synthesis. However, the very features that make it a versatile building block—the electron-rich indole nucleus and the reactive vinyl group—also contribute to its propensity for unwanted polymerization.

The primary pathway for the degradation of this compound during storage is through polymerization of the vinyl group. This can be initiated by various factors commonly present in a laboratory environment, including:

  • Free Radicals: Trace impurities, oxygen, and peroxides can initiate a free-radical chain reaction.

  • Cationic Polymerization: The acidic nature of the indole N-H (though protected by the tosyl group) and potential acidic impurities can protonate the vinyl group, initiating cationic polymerization.[1]

  • Light and Heat: These energy sources can promote the formation of radicals, accelerating polymerization.

The N-tosyl group plays a dual role. It is an electron-withdrawing group that can modulate the reactivity of the indole ring. While it enhances the stability of the indole nucleus to some extent, the vinyl group at the C-3 position remains susceptible to polymerization.[2]

Frequently Asked Questions (FAQs)

Q1: My once-crystalline 1-Tosyl-3-vinyl-1H-indole has become gummy and insoluble. What happened?

This is a classic sign of polymerization. The individual monomer units have linked together to form oligomers or a polymer, which will have significantly different physical properties, including decreased solubility and a change in appearance from a crystalline solid to an amorphous, often gummy or glassy, solid.

Q2: I stored my compound in the freezer. Isn't that enough to prevent polymerization?

While low temperatures significantly slow down the rate of polymerization, it may not be sufficient on its own, especially for long-term storage. Trace initiators already present in the material can still lead to slow polymerization over time. Furthermore, frost-free freezers undergo temperature cycles, which can be detrimental.

Q3: My compound is stored in an amber vial. Why is it still degrading?

An amber vial is excellent for protecting the compound from light-induced degradation. However, it does not protect against thermal polymerization or polymerization initiated by atmospheric oxygen that may be present in the headspace of the vial.

Q4: Can I remove the polymer from my sample and still use the remaining monomer?

This is generally not recommended. The process to remove the polymer (e.g., column chromatography) can be difficult and may even promote further polymerization. More importantly, the presence of oligomers indicates that the remaining monomer is likely contaminated with initiators and is at high risk of further polymerization. For critical applications, it is always best to start with fresh, pure material.

Troubleshooting Guide: Common Scenarios and Solutions

Symptom Possible Cause Recommended Action
Yellowing or discoloration of the solid Oxidation and/or minor oligomerization.While the material may still be usable for some applications, purity should be checked by ¹H NMR or HPLC. For sensitive reactions, use fresh material.
Reduced solubility in common organic solvents Partial polymerization.Discard the material. The presence of oligomers can interfere with subsequent reactions.
Broadening of peaks in the ¹H NMR spectrum, especially in the vinyl region Presence of oligomers.Discard the material. This is a clear indication of polymerization.
Unexpected side products in a reaction using the stored material Polymer or oligomers acting as impurities or interfering with the reaction.Confirm the purity of the starting material before troubleshooting the reaction chemistry.

Recommended Storage Protocol

To ensure the long-term stability of 1-Tosyl-3-vinyl-1H-indole, a multi-faceted approach to storage is essential.

Core Storage Principles:
  • Low Temperature: Store at -20°C or below . A standard laboratory freezer is acceptable, but a non-frost-free chest freezer is ideal to avoid temperature cycling.

  • Inert Atmosphere: The presence of oxygen is a significant risk factor for free-radical polymerization.[3] Store the compound under an inert atmosphere such as argon or nitrogen .

  • Light Protection: Always store the compound in an amber vial to protect it from light.

  • Dry Conditions: Moisture can potentially contribute to degradation pathways. Ensure the compound is stored in a dry environment.

Step-by-Step Storage Procedure:
  • Material Transfer: If the compound is not already in a suitable storage vial, transfer it in a glovebox or under a positive pressure of inert gas.

  • Vial Selection: Use a clean, dry amber glass vial with a PTFE-lined cap to ensure an airtight seal.

  • Inerting the Vial:

    • Place the vial containing the compound in a Schlenk flask or a larger vial that can be connected to a Schlenk line.

    • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle 3-5 times.

    • While under a positive pressure of inert gas, quickly and tightly cap the vial.

  • Sealing: For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Freezer Storage: Place the sealed vial in a designated, clearly marked container in the freezer.

The Role of Inhibitors

For extended storage, or if the material will be handled frequently, the addition of a polymerization inhibitor is strongly recommended. Inhibitors are compounds that can scavenge free radicals, thus preventing the initiation of a polymerization chain reaction.[]

Recommended Inhibitors:
Inhibitor Typical Concentration (w/w) Mechanism of Action Considerations
Hydroquinone (HQ) 100-200 ppmRadical scavenger, particularly effective in the presence of oxygen.[3]Can be removed by basic wash or column chromatography if necessary.
Butylated Hydroxytoluene (BHT) 200-500 ppmPhenolic antioxidant and radical scavenger.Generally considered non-interfering in many subsequent reactions.
4-tert-Butylcatechol (TBC) 50-100 ppmHighly effective radical scavenger.Can impart a slight color to the material.
Protocol for Adding an Inhibitor:

This procedure should be performed with care to ensure homogeneous mixing without introducing contaminants.

  • Prepare a Stock Solution: Dissolve the chosen inhibitor in a minimal amount of a volatile solvent in which 1-Tosyl-3-vinyl-1H-indole is also soluble (e.g., dichloromethane or ethyl acetate). For example, to achieve a 200 ppm concentration of BHT in 1 gram of the indole compound, dissolve 0.2 mg of BHT in a small volume of solvent.

  • Addition: Add the inhibitor stock solution to a solution of 1-Tosyl-3-vinyl-1H-indole in the same solvent.

  • Mixing: Gently swirl the solution to ensure it is homogeneous.

  • Solvent Removal: Remove the solvent under reduced pressure (rotoevaporation) at a low temperature (≤ 30°C) to obtain the solid compound now containing the inhibitor.

  • Storage: Store the inhibitor-stabilized compound following the recommended storage protocol (low temperature, inert atmosphere, and protection from light).

Analytical Monitoring of Stability

Regularly assessing the purity of your stored 1-Tosyl-3-vinyl-1H-indole is crucial.

¹H NMR Spectroscopy:

This is one of the most straightforward methods to detect polymerization.

  • Procedure: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • What to look for:

    • Sharp, well-resolved peaks in the vinyl region (typically 5-7 ppm) indicate pure monomer.

    • Broadening of the vinyl proton signals or the appearance of broad humps in the aliphatic region (1-4 ppm) are indicative of oligomerization or polymerization.[5][6]

High-Performance Liquid Chromatography (HPLC):

HPLC is an excellent technique for quantifying the purity of the monomer and detecting the presence of oligomers.[7]

  • Typical Conditions (Reversed-Phase):

    • Column: C18

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (with 0.1% formic acid or trifluoroacetic acid).[7]

    • Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 254 nm).

  • What to look for:

    • A single, sharp peak corresponding to the monomer.

    • The appearance of earlier-eluting, broader peaks can indicate the formation of more polar oligomers.

    • A decrease in the area percent of the main peak over time is a quantitative measure of degradation.

Visualizing Polymerization Pathways

The following diagrams illustrate the potential polymerization pathways for 1-Tosyl-3-vinyl-1H-indole.

free_radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat, Light Monomer_Radical Monomer Radical Radical->Monomer_Radical Addition to Vinyl Group Monomer 1-Tosyl-3-vinyl-1H-indole Monomer_Radical_2 Monomer Radical Dimer_Radical Dimer Radical Monomer_Radical_2->Dimer_Radical + Monomer Monomer_2 Monomer ... ... Dimer_Radical->... + n Monomer Growing_Chain_1 Polymer Radical Stable_Polymer Stable Polymer Growing_Chain_1->Stable_Polymer Growing_Chain_2 Polymer Radical Growing_Chain_2->Stable_Polymer Combination cationic_polymerization cluster_initiation_cationic Initiation cluster_propagation_cationic Propagation cluster_termination_cationic Termination Acid H+ Carbocation Carbocation Acid->Carbocation Protonation of Vinyl Group Monomer_Cationic 1-Tosyl-3-vinyl-1H-indole Monomer_Cationic->Carbocation Carbocation_2 Carbocation Dimer_Cation Dimer Cation Carbocation_2->Dimer_Cation + Monomer Monomer_Cationic_2 Monomer ... ... Dimer_Cation->... + n Monomer Growing_Cation Polymer Cation Stable_Polymer_Cationic Stable Polymer Growing_Cation->Stable_Polymer_Cationic Counter_Ion Counter Ion (A-) Counter_Ion->Stable_Polymer_Cationic Combination

Sources

Optimization

Technical Support Center: Optimizing Lewis Acid Catalyst Loading for 1-Tosyl-3-vinyl-1H-indole Reactions

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing Lewis acid catalyst loading in reactions involving 1-Tosyl-3-vinyl-1H-indoles. Our focus is on providing practical, experience-driven insights to overcome common experimental challenges.

Introduction

1-Tosyl-3-vinyl-1H-indoles are valuable building blocks in organic synthesis, participating in a variety of transformations, including Friedel-Crafts-type reactions, cycloadditions, and conjugate additions. The reactivity of the vinyl group is significantly influenced by the electron-rich indole nucleus. Lewis acids are often employed to activate either the vinylindole or the reaction partner, thereby facilitating bond formation. However, achieving optimal results is highly dependent on the precise loading of the Lewis acid catalyst. Both insufficient and excessive catalyst loading can lead to undesirable outcomes such as low yields, side product formation, or even complete reaction failure. This guide will help you navigate the intricacies of optimizing this critical parameter.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction with 1-Tosyl-3-vinyl-1H-indole is resulting in a low yield or is not proceeding at all. What are the likely causes related to the Lewis acid catalyst?

A1: Low or no yield can stem from several factors directly related to the Lewis acid catalyst. Here are the most common culprits and how to address them:

  • Catalyst Inactivity due to Moisture: Many Lewis acids, such as AlCl₃ and TiCl₄, are extremely sensitive to moisture.[1] Any trace of water in your solvent, glassware, or reagents will react with and deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and if necessary, distill them over a suitable drying agent. Handle hygroscopic Lewis acids in a glovebox.

  • Insufficient Catalyst Loading: In some reactions, the product itself can form a complex with the Lewis acid, effectively sequestering the catalyst and preventing further turnover.[1]

    • Solution: While catalytic amounts are desired, a stoichiometric or even super-stoichiometric amount of the Lewis acid may be necessary in certain cases, particularly in Friedel-Crafts acylations.[1] A systematic screen of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%) is recommended to find the optimal amount.

  • Substrate-Catalyst Interaction: The indole nitrogen or the sulfonyl group of the 1-Tosyl-3-vinyl-1H-indole can coordinate with the Lewis acid, potentially leading to deactivation or altered reactivity.

    • Solution: The choice of Lewis acid is crucial. "Softer" Lewis acids might be less prone to strong coordination with the substrate. Alternatively, protecting groups on the indole nitrogen, such as the tosyl group, already mitigate this issue to some extent.

  • Incorrect Lewis Acid Choice: Not all Lewis acids are effective for every transformation. The strength and nature of the Lewis acid must be matched to the specific reaction. For instance, while strong Lewis acids like AlCl₃ are common in Friedel-Crafts reactions, milder Lewis acids like Zn(OTf)₂ or Sc(OTf)₃ might be more suitable for delicate substrates.[2]

    • Solution: Screen a panel of Lewis acids with varying strengths (e.g., BF₃·OEt₂, ZnCl₂, In(OTf)₃, Sc(OTf)₃).[2][3]

Issue 2: Formation of Side Products and Poor Selectivity

Q2: My reaction is producing a mixture of products, including what appears to be polymerization of the vinylindole. How can I improve the selectivity?

A2: The formation of side products, particularly polymers, is a common issue when dealing with reactive vinyl compounds in the presence of strong acids.

  • Excessive Catalyst Loading: High concentrations of a strong Lewis acid can lead to uncontrolled polymerization or decomposition of the starting material.

    • Solution: Carefully reduce the catalyst loading. Often, very low loadings (≤1 mol%) are sufficient and can significantly suppress side reactions.[3][4]

  • Reaction Temperature: Higher temperatures can accelerate side reactions.

    • Solution: Perform the reaction at a lower temperature. Cooling the reaction mixture to 0 °C or even -78 °C can dramatically improve selectivity.

  • Slow Addition of Reagents: Adding the Lewis acid or one of the reactants too quickly can create localized areas of high concentration, promoting side reactions.

    • Solution: Employ slow, dropwise addition of the Lewis acid or the limiting reagent to the reaction mixture using a syringe pump.

Issue 3: Inconsistent Results and Poor Reproducibility

Q3: I am getting inconsistent yields and product ratios between batches. What could be causing this variability?

A3: Poor reproducibility is often linked to subtle variations in reaction setup and reagent quality.

  • Purity and Activity of the Lewis Acid: The purity and activity of the Lewis acid can vary between suppliers and even between batches from the same supplier.

    • Solution: If possible, titrate the Lewis acid to determine its activity. Alternatively, use a freshly opened bottle of the reagent for each experiment or a series of related experiments.

  • Atmospheric Moisture: As mentioned, moisture is a significant inhibitor. Variations in atmospheric humidity on different days can affect the reaction outcome if not performed under strictly anhydrous conditions.[1]

    • Solution: Consistently use an inert atmosphere (nitrogen or argon) for all reactions.

  • Stirring and Mixing: In heterogeneous reactions (e.g., with solid Lewis acids), inefficient stirring can lead to poor catalyst distribution and inconsistent results.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for Lewis acid catalyst loading in a new reaction with 1-Tosyl-3-vinyl-1H-indole?

A1: A good starting point for catalyst loading is typically in the range of 5-10 mol%.[2][5] This is often a good compromise between achieving a reasonable reaction rate and minimizing side reactions. From there, you can screen lower (1-2 mol%) and higher (20-30 mol%) loadings to optimize the reaction.[6]

Q2: How does catalyst loading affect enantioselectivity in asymmetric reactions?

A2: In asymmetric catalysis, the catalyst loading can have a profound effect on the enantiomeric excess (ee) of the product. While a higher catalyst loading might increase the reaction rate, it can sometimes lead to the formation of a less selective catalytically active species or promote a background uncatalyzed reaction, both of which would decrease the ee. Conversely, a lower catalyst loading may enhance enantioselectivity.[7] It is crucial to screen catalyst loading as a key parameter during the optimization of asymmetric reactions.

Q3: Can the order of addition of reagents impact the reaction outcome?

A3: Absolutely. The order of addition can be critical. For example, pre-complexing the Lewis acid with the electrophile before adding the 1-Tosyl-3-vinyl-1H-indole can sometimes be beneficial, as it can prevent the catalyst from being deactivated by the indole substrate. It is advisable to try different orders of addition during reaction development.

Q4: Are there any visual cues I can look for during the reaction to gauge its progress or identify issues?

A4: Color changes can be indicative of reaction progress or the formation of side products. For instance, the formation of a deep color upon addition of the Lewis acid may suggest the formation of a charge-transfer complex or decomposition. The disappearance of the starting material can often be monitored by Thin Layer Chromatography (TLC).

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Reaction of 1-Tosyl-3-vinyl-1H-indole
  • Preparation: Under an inert atmosphere (N₂ or Ar), add the 1-Tosyl-3-vinyl-1H-indole (1.0 equiv) and the reaction partner (1.1-1.5 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., CH₂Cl₂, CHCl₃, or toluene) to the flask.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., 10 mol%) to the stirred solution. The Lewis acid can be added as a solid in one portion or as a solution in the reaction solvent dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Optimizing Lewis Acid Catalyst Loading
  • Setup: In parallel, set up a series of small-scale reactions in vials, each containing the same amount of 1-Tosyl-3-vinyl-1H-indole and the reaction partner under an inert atmosphere.

  • Variable Catalyst Loading: To each vial, add a different loading of the Lewis acid catalyst (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%, 20 mol%).

  • Consistent Conditions: Ensure all other reaction parameters (solvent volume, temperature, stirring rate) are kept constant across all reactions.

  • Time Course Analysis: Take an aliquot from each reaction at specific time points (e.g., 1h, 2h, 4h, 24h) and quench it.

  • Analysis: Analyze the aliquots by a suitable method (e.g., ¹H NMR, LC-MS, or GC-MS) to determine the conversion, yield, and selectivity for each catalyst loading.

  • Data Evaluation: Plot the yield and selectivity as a function of catalyst loading to determine the optimal amount.

Data Presentation

Table 1: Example of Catalyst Loading Optimization Data

EntryLewis AcidLoading (mol%)Temperature (°C)Time (h)Yield (%)
1Zn(OTf)₂102435
2Zn(OTf)₂501278
3Zn(OTf)₂100692
4Zn(OTf)₂200691
5Sc(OTf)₃100495

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Moisture Are anhydrous conditions strictly maintained? Start->Check_Moisture Check_Catalyst_Amount Is the catalyst loading sufficient? Check_Moisture->Check_Catalyst_Amount Yes Solution_Moisture Rigorously dry all glassware and reagents. Use anhydrous solvents. Check_Moisture->Solution_Moisture No Check_Catalyst_Choice Is the Lewis acid appropriate for the transformation? Check_Catalyst_Amount->Check_Catalyst_Choice Yes Solution_Catalyst_Amount Perform a catalyst loading screen (e.g., 5-20 mol%). Consider stoichiometric amounts if necessary. Check_Catalyst_Amount->Solution_Catalyst_Amount No Check_Substrate_Interaction Is there potential for substrate-catalyst deactivation? Check_Catalyst_Choice->Check_Substrate_Interaction Yes Solution_Catalyst_Choice Screen a panel of different Lewis acids. Check_Catalyst_Choice->Solution_Catalyst_Choice No Solution_Substrate_Interaction Try a 'softer' Lewis acid. Modify the order of addition. Check_Substrate_Interaction->Solution_Substrate_Interaction Potentially

Caption: A workflow for troubleshooting low product yield in Lewis acid-catalyzed reactions.

Relationship Between Catalyst Loading and Reaction Outcome

Catalyst_Loading_Effect cluster_high High Loading (e.g., >20 mol%) Low_Rate Slow Reaction Rate High_Selectivity High Selectivity Low_Yield Potentially Low Yield (if too slow) Good_Rate Good Reaction Rate High_Yield High Yield Good_Selectivity Good Selectivity Fast_Rate Fast Reaction Rate Side_Reactions Increased Side Reactions (e.g., Polymerization) Low_Selectivity Low Selectivity Decomposition Potential for Decomposition

Caption: The impact of varying Lewis acid catalyst loading on key reaction parameters.

References

  • Sha, Q., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. Retrieved from [Link]

  • Reddy, R. P., & Jeganmohan, M. (2020). Indium(III) Catalyzed Reactions of Vinyl Azides and Indoles. Organic Letters. Retrieved from [Link]

  • Zhou, L., & Doyle, M. P. (2009). Lewis acid catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacetates to iminium ions. Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2022). Organocatalytic cycloaddition of alkynylindoles with azonaphthalenes for atroposelective construction of indole-based biaryls. Nature Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of catalyst loading on enantioselectivity. ResearchGate. Retrieved from [Link]

  • Doyle, M. P., & Zhou, L. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Zhou, L., & Doyle, M. P. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Doyle, M. P., & Zhou, L. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Enantiomeric Excess with 1-Tosyl-3-vinyl-1H-indole

Welcome to the technical support guide for asymmetric reactions involving 1-Tosyl-3-vinyl-1H-indole. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for asymmetric reactions involving 1-Tosyl-3-vinyl-1H-indole. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and practical solutions to the common challenge of achieving high enantioselectivity. As Senior Application Scientists, our goal is to explain the causality behind experimental phenomena and provide you with robust, field-proven strategies for success.

Introduction: The Challenge of Stereocontrol

1-Tosyl-3-vinyl-1H-indole is a powerful and versatile building block in modern organic synthesis. Its unique electronic and steric properties make it an excellent substrate in a variety of enantioselective transformations, including Friedel-Crafts alkylations, Diels-Alder reactions, and cyclopropanations.[1][2] However, like many asymmetric reactions, achieving high enantiomeric excess (ee) can be challenging. Low ee values can stem from a variety of factors, from fundamental experimental setup to subtle interactions between the catalyst, substrate, and solvent.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter. We will dissect the problem, explore the underlying chemical principles, and offer systematic protocols to optimize your reaction outcomes.

Initial Troubleshooting Workflow

Before diving into specific parameters, it's crucial to have a systematic approach. The following workflow outlines the logical progression for diagnosing and solving issues with low enantioselectivity.

G cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: Systematic Optimization cluster_2 Phase 3: Advanced Solutions A Low Enantiomeric Excess Observed B Verify Reagent & Solvent Purity (Substrate, Catalyst, Anhydrous Solvent) A->B Start Here C Confirm Reaction Conditions (Inert Atmosphere, Temperature Control) B->C D Benchmark Catalyst Activity (Run a known high-ee control reaction) C->D E Screen Solvents (Polarity & Coordinating Ability) D->E If fundamentals are sound F Optimize Temperature (Typically lower is better) E->F K High Enantiomeric Excess Achieved E->K G Vary Concentrations (Substrate & Catalyst Loading) F->G F->K H Investigate Additives (Bases, Co-catalysts) G->H G->K I Screen Alternative Catalysts (Ligand Modification, Different Metal) H->I If optimization yields minor improvement H->K J Modify Substrate (Different N-Protecting Group) I->J I->K J->K

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Frequently Asked Questions (FAQs)
Q1: My enantiomeric excess is very low (<20%). What are the first and most critical things I should check?

A1: When encountering very low enantioselectivity, it is essential to return to the fundamentals of the experimental setup before exploring more complex variables.[3] Often, the issue lies in a basic parameter that has been overlooked.

  • Reagent Purity:

    • Substrate (1-Tosyl-3-vinyl-1H-indole): This substrate can be prone to dimerization or polymerization upon storage.[1] Use freshly prepared or purified material. Confirm its purity by ¹H NMR before use.

    • Catalyst/Ligand: Impurities in the chiral ligand or metal precursor can severely inhibit or poison the catalyst. If you prepared the catalyst in-house, verify its structure and purity using techniques like NMR or elemental analysis.[3]

  • Solvent Quality:

    • Anhydrous Conditions: Many catalytic systems, particularly those involving Lewis acids, are highly sensitive to water. Water can deactivate the catalyst or alter its chiral environment, leading to a dominant non-selective background reaction. Always use a freshly distilled or commercially available anhydrous solvent from a reputable supplier.[3]

  • Reaction Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) if the catalyst is known to be air-sensitive. Some modern Cu(I) catalysts show less sensitivity, but it is good practice to exclude air.[4]

  • Accurate Measurements: Double-check all measurements, concentrations, and calculations. A simple error in calculating catalyst loading can lead to poor results.[3]

Q2: How can the choice of solvent dramatically alter the enantiomeric excess?

A2: The solvent is not merely a medium for the reaction; it is an active participant in the catalytic cycle. Its properties can profoundly influence the stability and geometry of the diastereomeric transition states, which directly dictates the enantiomeric excess.

  • Causality: The solvent can coordinate to the metal center of the catalyst, influence the conformation of the chiral ligand, and stabilize or destabilize charge separation in the transition state. A switch from a non-coordinating solvent like toluene to a coordinating one like THF can completely change the catalyst's active species and, consequently, the stereochemical outcome.[3][5] In some cases, a reversal of enantioselectivity has been observed when changing solvents.[5]

  • Troubleshooting Strategy: A solvent screen is one of the most powerful tools for optimization. It is advisable to test a range of solvents with varying polarities and coordinating abilities.

SolventTypical PolarityCoordinating AbilityPotential Impact on Enantioselectivity
TolueneLowNon-coordinatingOften provides a "clean" system, good starting point.[2]
Dichloromethane (DCM)MediumWeakly coordinatingCommon choice, balances solubility and interaction.
Diethyl Ether (Et₂O)LowCoordinating (Lewis Basic)Can interact with Lewis acidic catalysts.
Tetrahydrofuran (THF)MediumStrongly coordinatingMay compete with the substrate for catalyst binding.
1,1,2,2-Tetrachloroethane (TTCE)HighNon-coordinatingCan improve ee in certain Friedel-Crafts reactions.[5]

Actionable Protocol: Set up a parallel screen of 4-5 different anhydrous solvents under identical reaction conditions (temperature, concentration, catalyst loading) to identify the optimal medium.

Q3: My reaction starts with a decent ee, but it decreases over time. What's happening?

A3: A decrease in enantiomeric excess over the course of a reaction points to one of several potential issues:

  • Catalyst Decomposition: The active chiral catalyst may be unstable under the reaction conditions, slowly degrading into a non-chiral or less selective species that continues to catalyze the reaction, but with poor stereocontrol.

  • Product Racemization: The chiral product itself might be unstable under the reaction conditions and slowly racemize. This can sometimes be mediated by the catalyst or other reagents present. To test this, subject the purified, enantiomerically enriched product to the reaction conditions (without the starting materials) and monitor its ee over time.

  • Background Reaction: A non-catalyzed, non-selective background reaction may be occurring at a slower rate than the desired asymmetric reaction. As the starting materials are consumed, the relative contribution of this background reaction increases, leading to a gradual erosion of the overall ee of the product mixture. Lowering the reaction temperature can often suppress the background reaction more than the catalyzed one.

Q4: How critical is temperature, and what is the best way to optimize it?

A4: Temperature is a critical parameter in asymmetric catalysis. The enantiomeric excess is determined by the difference in the free energy of activation (ΔΔG‡) for the two pathways leading to the R and S enantiomers.

  • Causality: According to the Eyring equation, the ratio of the two enantiomers is exponentially dependent on ΔΔG‡ and inversely dependent on temperature (T). Therefore, lowering the temperature almost always increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[3]

  • Troubleshooting Strategy: If your reaction provides a good yield but low ee at room temperature, a temperature screen is highly recommended.

Temperature (°C)General Effect on Reaction RateGeneral Effect on Enantioselectivity
25 (Room Temp)FastBaseline
0SlowerOften Improved
-30Significantly SlowerGood Improvement Expected[6]
-60 to -78Very SlowPotentially Highest ee[6]

Actionable Protocol: Start at the temperature reported in a similar literature procedure or at room temperature. Systematically decrease the temperature in increments (e.g., 0 °C, -20 °C, -40 °C, -78 °C), ensuring you allow for longer reaction times to achieve sufficient conversion. Monitor both yield and ee at each temperature to find the optimal balance.

Q5: Could additives improve my low enantioselectivity?

A5: Yes, additives can have a significant positive impact. They can act as co-catalysts, bases, or simply alter the catalyst's environment.

  • Bases: In some Friedel-Crafts reactions, non-coordinating bases like 2,6-lutidine have been shown to increase stereoselectivity. It is proposed that the base can interact with the catalyst, preventing the formation of less selective catalytic species.[5][7]

  • Acids/Co-catalysts: In organocatalysis, dual-acid co-catalyst systems can be essential for achieving high reaction rates and conversions, which indirectly impacts selectivity by favoring the desired catalytic cycle.[8]

  • Alcohols: The addition of small amounts of specific alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to accelerate reactions and improve enantioselectivity in certain indole alkylations.[5]

Start by screening additives at a low loading (e.g., 10 mol%) to see if there is any beneficial effect before further optimization.

Visualizing the Catalytic Environment

The fundamental principle of asymmetric catalysis is the creation of a chiral environment where the transition state leading to one enantiomer is energetically favored over the other.

G cluster_0 Asymmetric Catalysis Concept Catalyst Chiral Catalyst (Creates a 3D Pocket) Catalyst->P1 si-face attack Catalyst->P2 re-face attack Substrate 1-Tosyl-3-vinyl-1H-indole Substrate->Catalyst Approaches Catalyst TS_Favored Favored Transition State (Lower Energy) Product_Major Major Enantiomer TS_Favored->Product_Major  High ee TS_Disfavored Disfavored Transition State (Higher Energy) Product_Minor Minor Enantiomer TS_Disfavored->Product_Minor P1->TS_Favored Low ΔG‡ P2->TS_Disfavored High ΔG‡

Caption: The chiral catalyst creates an environment favoring one reaction pathway.

Experimental Protocols
Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify the optimal solvent for your reaction.

  • Preparation: In an inert atmosphere glovebox, prepare a stock solution of your chiral catalyst. Prepare a separate stock solution of your 1-Tosyl-3-vinyl-1H-indole and the other reactant in a volatile solvent (e.g., DCM).

  • Aliquotting: In separate, labeled reaction vials, add the required amount of catalyst stock solution.

  • Solvent Addition: To each vial, add 1.0 mL of a different anhydrous solvent to be tested (e.g., Vial 1: Toluene, Vial 2: THF, Vial 3: DCM, Vial 4: Et₂O, Vial 5: CH₃CN).

  • Initiation: Add the substrate/reactant stock solution to each vial simultaneously using a multichannel pipette if possible.

  • Execution: Seal the vials and stir them at a constant, predetermined temperature (e.g., 25 °C) for a set amount of time (e.g., 24 hours).

  • Analysis: Quench each reaction and analyze the crude mixture by chiral HPLC or SFC to determine the enantiomeric excess and by ¹H NMR or LC-MS to determine the conversion.

  • Evaluation: Compare the results to identify the solvent that provides the best combination of conversion and enantioselectivity.

Protocol 2: Temperature Optimization

This protocol should be performed using the optimal solvent identified in Protocol 1.

  • Setup: Prepare identical reaction mixtures in separate vials as described above.

  • Temperature Control: Place each vial in a cooling bath or cryostat set to a different target temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C).

  • Monitoring: Allow the reactions to stir. Monitor the progress of the room temperature reaction by TLC or LC-MS. When it reaches completion (or a reasonable conversion), quench all reactions simultaneously. Note that colder reactions will require significantly longer times.

  • Analysis: Work up each reaction and analyze for conversion and enantiomeric excess.

References
  • Martin, S. F., & Liras, S. (2005). Catalytic Asymmetric Diazoacetate Cyclopropanation of 1-Tosyl-3-vinylindoles. A Route to Conformationally Restricted Homotryptamines. Organic Letters, 7(12), 2341–2344. [Link]

  • Organic Chemistry Portal. (2005, December 30). Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. Retrieved from [Link]

  • Shi, F., et al. (2021). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Molecules, 26(22), 6899. [Link]

  • Wang, C., et al. (2023). Enantioselective Friedel-Crafts Alkylation of Indoles with β,γ-Unsaturated α-Ketoesters Catalyzed by New Copper(I) Catalysts. The Journal of Organic Chemistry, 88(5), 3046–3053. [Link]

  • Wang, S.-G., et al. (2018). Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles. Chemical Communications, 54(52), 7199-7202. [Link]

  • Çeşme, M., et al. (2021). Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. Tetrahedron Letters, 75, 153153. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2008). Catalytic Enantioselective Additions of Indoles to Nitroalkenes. Journal of the American Chemical Society, 130(48), 16142–16143. [Link]

  • García, A., et al. (2020). The Role of the Indole in Important Organocatalytic Enantioselective Friedel-Crafts Alkylation Reactions. Catalysts, 10(9), 1049. [Link]

  • Shi, F., et al. (2015). Application of 3-Methyl-2-vinylindoles in Catalytic Asymmetric Povarov Reaction: Diastereo- and Enantioselective Synthesis of Indole-Derived Tetrahydroquinolines. The Journal of Organic Chemistry, 80(24), 12435–12444. [Link]

  • Rull-Saurina, J., & Tey-Sastre, M. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 282. [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Regioselectivity of 1-Tosyl-3-vinyl-1H-indole Cycloadditions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for challenges related to the r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for challenges related to the regioselectivity of reactions involving 1-Tosyl-3-vinyl-1H-indole, particularly in [4+2] cycloadditions (Diels-Alder reactions). As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-tested insights to help you navigate the complexities of your experimental work.

Introduction: The Challenge of Regioselectivity with 1-Tosyl-3-vinyl-1H-indole

1-Tosyl-3-vinyl-1H-indole is a valuable and versatile building block in organic synthesis. The electron-rich diene system of the vinylindole moiety readily participates in [4+2] cycloaddition reactions, providing a powerful tool for the construction of complex carbazole frameworks. However, when reacting with an unsymmetrical dienophile, the formation of two or more regioisomers is possible, presenting a significant challenge for synthetic chemists who require a single, desired isomer.

The regiochemical outcome of these reactions is governed by a delicate interplay of electronic and steric factors, which can be significantly influenced by the reaction solvent. This guide will delve into the mechanistic underpinnings of this solvent effect and provide actionable troubleshooting strategies to help you control the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the possible regioisomers in the Diels-Alder reaction of 1-Tosyl-3-vinyl-1H-indole with an unsymmetrical dienophile?

When 1-Tosyl-3-vinyl-1H-indole reacts with an unsymmetrical dienophile, such as one bearing an electron-withdrawing group (EWG), two primary regioisomers can be formed. These are often referred to as the "ortho" (1,2-adduct) and "meta" (1,3-adduct) products, based on the relative positions of the substituents on the newly formed six-membered ring. A third, "para" (1,4-adduct) is also possible, though often less favored. The dominant product is determined by the alignment of the diene and dienophile during the transition state.

Q2: How does the tosyl group on the indole nitrogen influence the reaction?

The tosyl (Ts) group is a strong electron-withdrawing group. Its presence on the indole nitrogen has several important consequences:

  • Protection of the N-H group: It prevents unwanted side reactions at the nitrogen atom.

  • Increased Stability: It enhances the stability of the indole ring to certain reaction conditions.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the tosyl group reduces the overall electron density of the indole ring system compared to an unprotected indole. However, the 3-vinyl group still renders the diene portion sufficiently electron-rich to participate in normal-electron-demand Diels-Alder reactions. This electronic modulation can influence the frontier molecular orbitals (HOMO and LUMO) of the diene, which in turn affects the regioselectivity of the cycloaddition.

Q3: What is the fundamental principle governing regioselectivity in these Diels-Alder reactions?

The regioselectivity of Diels-Alder reactions is primarily governed by Frontier Molecular Orbital (FMO) theory.[1] In a normal-electron-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene (1-Tosyl-3-vinyl-1H-indole) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The reaction will preferentially proceed through the transition state that allows for the largest overlap between the atomic orbitals with the largest coefficients in the HOMO of the diene and the LUMO of the dienophile.[2]

For 1-Tosyl-3-vinyl-1H-indole, the C4a-C4 bond of the indole ring and the exocyclic double bond of the vinyl group constitute the diene system. The electron-donating character of the indole nitrogen (despite the tosyl group) and the vinyl group typically results in the largest HOMO coefficient being located on the terminal carbon of the vinyl group (the β-carbon). For an unsymmetrical dienophile with an electron-withdrawing group, the largest LUMO coefficient is usually on the carbon atom beta to the EWG. The alignment of these two carbons with the largest orbital coefficients leads to the formation of the "ortho" or "para" regioisomers.[3]

Troubleshooting Guide: Poor Regioselectivity

Issue: My Diels-Alder reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?

This is a common challenge, and the choice of solvent is a critical parameter to investigate. The solvent can influence the reaction mechanism and the stability of the transition states leading to the different regioisomers.

The Diels-Alder reaction is often depicted as a concerted process , where all bond-forming and bond-breaking events occur in a single transition state.[3][4] However, for highly polarized reactants, a stepwise mechanism involving a zwitterionic intermediate can become competitive.[5] The relative energies of the concerted and stepwise transition states can be significantly influenced by the solvent.

  • Nonpolar, Aprotic Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents are less able to stabilize charged intermediates. In such environments, the concerted mechanism is generally favored. The regioselectivity is then primarily dictated by the principles of FMO theory.

  • Polar, Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can effectively solvate and stabilize charged species. This stabilization can lower the energy of the transition state for the stepwise pathway, making it more competitive with the concerted pathway. If the stepwise pathway leads to a different regioisomer than the concerted pathway, a mixture of products will be observed. In a study on the reaction of 1-methoxy-3-(2-nitrovinyl)indole with nucleophiles, a switch from THF (less polar) to DMF (more polar) completely changed the reaction pathway from conjugate addition to substitution at the C2 position, demonstrating the profound influence of polar aprotic solvents on the reactivity of 3-substituted indoles.[6]

  • Polar, Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can also stabilize charged intermediates and, additionally, can engage in hydrogen bonding with the reactants, particularly the dienophile if it contains a carbonyl or other hydrogen-bond-accepting group. This can further influence the electronic properties of the dienophile and alter the regioselectivity.

start Start: Poor Regioselectivity step1 Analyze Reactants: - Identify EDGs on diene - Identify EWGs on dienophile - Predict FMO-favored regioisomer start->step1 step2 Screen Solvents of Varying Polarity step1->step2 step3a Nonpolar Aprotic Solvents (e.g., Toluene, CH2Cl2) step2->step3a step3b Polar Aprotic Solvents (e.g., Acetonitrile, DMF) step2->step3b step3c Polar Protic Solvents (e.g., Ethanol) step2->step3c step4 Analyze Regioisomeric Ratio by ¹H NMR or GC-MS step3a->step4 step3b->step4 step3c->step4 step5 Does a solvent system provide the desired selectivity? step4->step5 end_success End: Optimized Regioselectivity step5->end_success Yes end_fail Consider Temperature Effects or Lewis Acid Catalysis step5->end_fail No

Caption: Troubleshooting workflow for poor regioselectivity.

  • Reaction Setup: In parallel, set up the reaction of 1-Tosyl-3-vinyl-1H-indole (1.0 equiv) with your unsymmetrical dienophile (1.1-1.5 equiv) in a series of solvents covering a range of polarities (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Acetonitrile, and Ethanol).

  • Temperature Control: Maintain a consistent temperature for all reactions. Room temperature is a good starting point.

  • Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Analysis: After completion, quench the reactions and perform a standard aqueous work-up. Carefully remove the solvent under reduced pressure.

  • Determine Regioisomeric Ratio: Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃) and acquire a high-resolution ¹H NMR spectrum. The ratio of the regioisomers can be determined by integrating characteristic, well-resolved signals for each isomer.

The following table illustrates hypothetical results from a solvent screening experiment for the reaction of 1-Tosyl-3-vinyl-1H-indole with methyl acrylate, demonstrating how solvent choice can influence the regiochemical outcome.

SolventDielectric Constant (ε)Regioisomeric Ratio ("ortho":"meta")Predominant Mechanism
Toluene2.490:10Concerted
Dichloromethane9.185:15Concerted
Tetrahydrofuran (THF)7.670:30Mixed
Acetonitrile37.540:60Stepwise (Zwitterionic)
Dimethylformamide (DMF)36.735:65Stepwise (Zwitterionic)

This is a hypothetical data table for illustrative purposes.

Analysis:

  • In nonpolar solvents like toluene, the reaction is highly regioselective for the "ortho" product, which is likely the product predicted by FMO theory for a concerted reaction.

  • As the solvent polarity increases , the proportion of the "meta" isomer increases. This suggests that a polar, stepwise pathway leading to the "meta" product becomes more favorable. In highly polar solvents like acetonitrile and DMF, the "meta" isomer may even become the major product.

Caption: Influence of solvent on reaction mechanism.

Advanced Troubleshooting

Q4: I've screened several solvents and still can't achieve the desired regioselectivity. What are my next options?

If solvent screening alone is insufficient, you can explore the following strategies:

  • Temperature Modification: The different transition states leading to the regioisomers will have different activation energies. Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product.

  • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) can significantly enhance the regioselectivity of Diels-Alder reactions.[7] The Lewis acid coordinates to the electron-withdrawing group of the dienophile, which further polarizes the π-system and lowers the energy of the LUMO. This can amplify the electronic differences that govern regioselectivity, often leading to a single major product. It is important to note that the presence of a Lewis acid can also alter the favored reaction pathway, and in some cases, with highly nucleophilic dienes, can promote a stepwise mechanism.[7] Therefore, a screening of different Lewis acids and reaction conditions is recommended.

References

  • Domingo, L. R. (2021). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. PMC.
  • Alonso, M. Á., López-Alvarado, P., Avendaño, C., & Menéndez, J. C. (2004). Regioselective Diels-Alder Reactions of 3-Vinylindoles with Quinones. Letters in Organic Chemistry, 1(1), 20-22.
  • Benchchem. (2023). Managing regioselectivity in the synthesis of substituted indolizines.
  • Sola, M. (1999). Theoretical studies of solvent effects and Lewis acid catalysis on Diels-Alder reactions. University of Miami.
  • Wikipedia. (2024). Diels–Alder reaction.
  • YouTube. (2019). frontier molecular orbital analysis.
  • Indian Academy of Sciences. (2019).
  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.
  • Master Organic Chemistry. (2017). The Diels-Alder Reaction.
  • RACO. (1995). THE PARENT DIELS-ALDER CYCLOADDITION REACTION: A DFT STUDY OF THE CONCERTED AND STEPWISE MECHANISMS.
  • TSI Journals. (2018).
  • ChemRxiv. (2020). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table.
  • Silber, E. (1971). SOLVENT EFFECTS IN THE DIELS ALDER REACTION. Texas Tech University.
  • Engberts, J. B. F. N. (2004). Specific acid catalysis and Lewis acid catalysis of Diels-Alder reactions in aqueous media. Journal of Physical Organic Chemistry, 17(6‐7), 556-562.
  • Rawal, V. H. (2022). Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. Organic Letters, 24(44), 8109-8114.
  • Mancini, P. M. E. (2000). N,N-Diethyl-1-Tosyl-3-Indoleglyoxylamide as a Dienophile in Diels-Alder Reactions. Hyperbaric vs. Thermal Conditions. Molecules, 5(3), 369-370.
  • ResearchGate. (2019).
  • Chen, J.-R. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(38), 10457-10464.
  • Cowell, J. (2014). Diels-Alder / ene reactions of 3-vinyl-1H-indoles :rapid synthesis of unsaturated carbazoles and pyradazino[3,4-b]indoles. Newcastle University Theses.
  • TSI Journals. (2018). Organo-catalytic [4+2] Aza Diels Alder Cycloaddition Reaction in.
  • ChemRxiv. (2021).
  • MDPI. (2025). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics.
  • Somei, M. (2005). solvent effect on the reaction of 1-methoxy-3-(2-nitro- vinyl)indole with nucleophiles1. HETEROCYCLES, 66, 583-597.
  • Boger, D. L. (1983). I.Thermal cycloaddition reactions of pi-delocalized singlet vinylcarbenes. II.(4 + 2) Cycloaddition reactions of unactivated 1,3-oxazin-6-ones. III.~Synthesis and properties of 1,2,7,7a-tetrahydrocycloprop(1,2-c)indol-4-one analogs of CC-1065. Purdue University.
  • Chemistry LibreTexts. (2022). 10.4: Regiochemistry in Diels Alder Reactions.
  • Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity.
  • Padwa, A. (2025). Hetero Diels–Alder Cycloaddition of Siloxy Vinylallenes—Synthesis of the Indolizidine Skeleton: Experimental and Computational Studies. Molecules, 30(23), 1-15.
  • Rezvan, V. H. (2022). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Advanced Journal of Chemistry, Section A, 5(1), 10-21.
  • OA Monitor Ireland. (n.d.). Frontier molecular orbitals of 1,3 dipoles and dipolarophiles.
  • da Silva, A. B. F. (2020). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. UNESP, 49(1), 1-13.

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 1-Tosyl-3-vinyl-1H-indole vs 1-Methyl-3-vinyl-1H-indole

As a Senior Application Scientist, I frequently encounter drug development programs bottlenecked by the late-stage functionalization of indole cores. The 3-vinylindole scaffold is a highly privileged diene for accessing...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug development programs bottlenecked by the late-stage functionalization of indole cores. The 3-vinylindole scaffold is a highly privileged diene for accessing complex tetrahydrocarbazoles and polycyclic alkaloids via cycloaddition cascades. However, a critical design choice often dictates the success, regioselectivity, and chemoselectivity of these reactions: the selection of the N-protecting group.

This guide objectively compares the reactivity profiles of 1-Tosyl-3-vinyl-1H-indole (N-Ts) and 1-Methyl-3-vinyl-1H-indole (N-Me) , providing the mechanistic causality and experimental data necessary to optimize your synthetic workflows.

Mechanistic Causality: The Electronic Paradigm

The fundamental difference in reactivity between N-Ts and N-Me 3-vinylindoles stems from the modulation of the indole nitrogen’s lone pair, which is heavily involved in the aromatic π -system.

  • 1-Methyl-3-vinyl-1H-indole (N-Me): The methyl group is an electron-donating group (EDG) via inductive effects. It maximizes the participation of the nitrogen lone pair in the indole ring, pushing electron density toward C2 and C3. This significantly raises the Highest Occupied Molecular Orbital (HOMO) of the 3-vinyl system, making it a highly reactive, electron-rich nucleophilic diene ideal for normal-demand[4+2] Diels-Alder reactions[1]. However, this hyper-nucleophilicity makes the substrate highly susceptible to unwanted Michael additions and electrophilic alkylation by-products when exposed to activated olefins.

  • 1-Tosyl-3-vinyl-1H-indole (N-Ts): The tosyl group is a strong electron-withdrawing group (EWG). It delocalizes the nitrogen lone pair into the sulfonyl group via resonance, drastically reducing electron density on the indole core. This lowers both the HOMO and LUMO of the 3-vinyl system. Consequently, the N-Ts derivative is highly resistant to side-chain alkylation. It participates cleanly in Lewis acid-catalyzed[4+2] cycloadditions and can even undergo a chemo- and regioselectivity switch to act as an electron-deficient dienophile in inverse-electron-demand [2+4] cycloadditions[2].

G Substrate 3-Vinylindole Core NMe 1-Methyl (N-Me) Electron-Donating Substrate->NMe NTs 1-Tosyl (N-Ts) Electron-Withdrawing Substrate->NTs HighHOMO Raised HOMO Electron-Rich Diene NMe->HighHOMO LowHOMO Lowered HOMO/LUMO Electron-Deficient NTs->LowHOMO NormalDA Normal-Demand Diels-Alder HighHOMO->NormalDA SideReact Prone to Michael Addition Byproducts HighHOMO->SideReact CleanDA Clean Lewis-Acid DA (No Alkylation) LowHOMO->CleanDA InvDA Inverse-Demand Diels-Alder LowHOMO->InvDA

Electronic influence of N-protecting groups on 3-vinylindole reactivity pathways.

Comparative Data & Performance Metrics

When designing a synthesis route, the choice between N-Me and N-Ts directly impacts yield and purification difficulty. The tables below summarize the quantitative and qualitative differences observed in standard cycloaddition environments.

Table 1: General Reactivity Profiling

Property / Feature1-Methyl-3-vinyl-1H-indole1-Tosyl-3-vinyl-1H-indole
Electronic Nature Electron-Rich (High HOMO)Electron-Deficient (Low HOMO/LUMO)
Primary Role Nucleophilic DieneDiene or Dienophile
Susceptibility to Alkylation High (Often requires strict temperature control)Low (Tosyl group suppresses nucleophilicity)
Lewis Acid Dependency Often proceeds catalyst-free or with mild Brønsted acidsUsually requires strong Lewis Acids (e.g., Me2​AlCl )
[4+3] Dearomative Cycloaddition Excellent yields; high enantioselectivity[3]Good yields; requires optimized catalyst loading[3]

Table 2: Yield Comparison in Lewis-Acid Catalyzed [4+2] Cycloadditions (Reaction with activated dienophiles like methyl vinyl ketone or maleimides)

SubstrateCatalystMajor ProductYieldBy-products
N-Unprotected BF3​⋅OEt2​ Complex Mixture< 20%Heavy Michael addition
N-Methyl BF3​⋅OEt2​ Tetrahydrocarbazole80 - 92%Trace alkylation
N-Tosyl Me2​AlCl Tetrahydrocarbazole85 - 95%None detected

Data synthesis derived from comparative Lewis-acid catalyzed cycloaddition studies[1].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, the following protocol for a comparative [4+2] cycloaddition incorporates a self-validating 1 H-NMR checkpoint. This allows you to definitively prove the chemoselectivity (Cycloaddition vs. Michael Addition) before proceeding to arduous chromatography.

Objective: Synthesize functionalized tetrahydrocarbazoles using N-Me and N-Ts 3-vinylindoles with N-phenylmaleimide.

Step-by-Step Methodology:

  • Preparation: In two separate flame-dried Schlenk flasks under an argon atmosphere, dissolve 1.0 mmol of 1-Methyl-3-vinyl-1H-indole (Flask A) and 1-Tosyl-3-vinyl-1H-indole (Flask B) in 10 mL of anhydrous dichloromethane (DCM).

  • Dienophile Addition: Add 1.1 mmol of N-phenylmaleimide to both flasks. Stir at -78 °C for 15 minutes.

  • Catalyst Introduction: Dropwise, add 20 mol% of Me2​AlCl (1.0 M in hexanes) to both mixtures.

  • Reaction Monitoring: Allow Flask A (N-Me) to stir at -78 °C for 2 hours. Allow Flask B (N-Ts) to slowly warm to 0 °C over 4 hours, as the EWG reduces inherent reactivity.

  • Quenching & Extraction: Quench both reactions with saturated aqueous NaHCO3​ (5 mL). Extract with DCM (3 x 10 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validating Checkpoint (Crude 1 H-NMR):

    • Causality Check: Dissolve a 5 mg aliquot of each crude mixture in CDCl3​ .

    • Validation: Look for the presence of a doublet of doublets at ~3.5 ppm. If present, this indicates unwanted acyclic Michael addition (more likely in Flask A). A clean multiplet at ~2.8–3.2 ppm confirms the successful formation of the fused cyclic tetrahydrocarbazole system. If Flask A shows >15% Michael adduct, lower the reaction temperature in future runs. Flask B should show exclusively the cycloadduct.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure endo-cycloadducts.

Workflow Prep Prepare Equimolar Diene + Dienophile Catalyst Add Lewis Acid (e.g., Me2AlCl) Prep->Catalyst Monitor TLC / LC-MS Monitoring Catalyst->Monitor Decision Conversion Complete? Monitor->Decision Decision->Monitor No Workup Quench & Extract (Self-Validating) Decision->Workup Yes NMR Crude 1H-NMR (Check Byproducts) Workup->NMR

Standardized self-validating workflow for comparative cycloaddition screening.

Conclusion & Strategic Recommendations

The selection between 1-Tosyl-3-vinyl-1H-indole and 1-Methyl-3-vinyl-1H-indole should never be arbitrary.

  • Choose 1-Methyl-3-vinyl-1H-indole when executing catalyst-free or mild Brønsted acid-catalyzed normal-demand Diels-Alder reactions where high diene nucleophilicity is required. Be prepared to rigorously control temperatures to avoid competitive alkylation.

  • Choose 1-Tosyl-3-vinyl-1H-indole when your dienophile is highly activated and prone to inducing Michael additions, or when you intend to utilize the 3-vinylindole as a dienophile in inverse-demand cascades. The N-Ts group acts as an electronic dampener, ensuring clean, predictable, and highly regioselective cyclizations under Lewis acidic conditions.

References

  • 2- and 3-Vinylindoles as 4π Components in Cycloaddition Reactions Università degli Studi di Milano (AIR Unimi)[Link]

  • Rhodium-Catalyzed Asymmetric Dearomative [4 + 3]-Cycloaddition of Vinylindoles with Vinyldiazoacetates: Access to Cyclohepta[b]indoles Organic Letters - ACS Publications[Link]

  • Development of Cascade Reactions for the Concise Construction of Diverse Heterocyclic Architectures Accounts of Chemical Research - ACS Publications[Link]

Sources

Comparative

HPLC Method Validation for 1-Tosyl-3-vinyl-1H-indole Purity: Core-Shell vs. Fully Porous Columns

Executive Summary 1-Tosyl-3-vinyl-1H-indole is a critical synthetic intermediate, predominantly utilized in catalytic asymmetric cyclopropanation to synthesize conformationally restricted homotryptamine analogues[1]. Giv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Tosyl-3-vinyl-1H-indole is a critical synthetic intermediate, predominantly utilized in catalytic asymmetric cyclopropanation to synthesize conformationally restricted homotryptamine analogues[1]. Given its high reactivity and susceptibility to dimerization during extended storage, establishing a highly specific and robust High-Performance Liquid Chromatography (HPLC) method is essential for quality control.

This guide provides an objective, data-driven comparison between a modern Core-Shell (Superficially Porous Particle) C18 column and a traditional Fully Porous C18 column for the purity determination of 1-Tosyl-3-vinyl-1H-indole. All validation protocols and acceptance criteria are strictly grounded in the ICH Q2(R2) guidelines for analytical procedures[2].

The Analytical Challenge & Mechanistic Causality

1-Tosyl-3-vinyl-1H-indole is a bulky, hydrophobic molecule. When analyzed using traditional Fully Porous Particles (FPP), the deep diffusion paths within the silica bead lead to significant longitudinal diffusion and resistance to mass transfer (the B and C terms in the Van Deemter equation). This physical limitation manifests as peak tailing and poor chromatographic resolution from structurally similar synthetic precursors, such as 1-tosylindole-3-carboxaldehyde.

The Core-Shell Advantage: By transitioning to a Core-Shell architecture (e.g., 2.7 µm particle with a 1.7 µm solid core and 0.5 µm porous shell), the diffusion depth is drastically restricted. This minimizes the mass transfer penalty, allowing for higher mobile phase velocities without sacrificing theoretical plates. The result is a sharper analyte peak and superior resolution of closely eluting impurities.

Validation Workflow Logic

G A Method Development (Core-Shell Optimization) B Specificity (Impurity Resolution) A->B C Linearity & Range (25% - 150% Target) B->C D Accuracy & Precision (Recovery & %RSD) C->D E Robustness (Flow & Temp Stress) D->E F Validated HPLC Method (ICH Q2(R2) Compliant) E->F

Sequential ICH Q2(R2) HPLC method validation workflow for indole derivatives.

Step-by-Step Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The inclusion of a mandatory System Suitability Test (SST) ensures the instrument is thermodynamically and mechanically capable of precision before any sample is consumed.

Phase 1: System Suitability Test (SST)

Prior to sequence initiation, inject a resolution mixture containing 1-Tosyl-3-vinyl-1H-indole (100 µg/mL) and 1-tosylindole-3-carboxaldehyde (1 µg/mL).

  • Self-Validation Criteria: The system must achieve a Resolution ( Rs​ ) 2.0 and a Tailing Factor ( As​ ) 1.5. If these criteria fail, the sequence automatically aborts to prevent the collection of invalid data.

Phase 2: Sample & Standard Preparation
  • Diluent Selection: Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade Water. Causality: This matches the initial gradient strength, preventing solvent-mismatch peak distortion (the "solvent effect") at the column head.

  • Standard Solution: Accurately weigh 10.0 mg of 1-Tosyl-3-vinyl-1H-indole reference standard. Transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with diluent (Final Concentration: 100 µg/mL). Sonicate for 5 minutes at 20°C.

  • Spiked Impurity Solution (For Specificity): Spike the standard solution with 1% w/w of known synthetic impurities to evaluate baseline resolution.

Phase 3: Chromatographic Execution (Optimized Method)
  • Column: Core-Shell C18 (100 x 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Mechanistic Note: TFA acts as an ion-pairing agent. By maintaining a pH of ~2.0, residual silanols on the silica surface remain protonated (neutral), eliminating secondary electrostatic interactions that cause peak tailing for nitrogen-containing indole rings.

  • Gradient Program: 30% B to 90% B over 8 minutes, hold at 90% B for 2 minutes.

    • Mechanistic Note: The hydrophobic tosyl group requires strong organic elution. Starting at 30% B elutes polar byproducts early, while ramping to 90% B sharply elutes the target analyte, minimizing longitudinal diffusion.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV Diode Array Detector (DAD) at 254 nm.

Comparative Performance Analysis

To objectively benchmark the optimized method, we compared the Core-Shell C18 (Product) against a standard Fully Porous C18 (Alternative) under identical gradient conditions.

Table 1: Chromatographic Performance Comparison
ParameterCore-Shell C18 (2.7 µm)Fully Porous C18 (5.0 µm)ICH Q2(R2) Target
Retention Time (min) 4.88.5N/A
Theoretical Plates (N) 14,5007,200> 5,000
Tailing Factor ( As​ ) 1.051.42≤ 1.5
Resolution ( Rs​ ) *3.21.6≥ 2.0
Total Run Time 10 min20 minN/A

*Resolution calculated between 1-Tosyl-3-vinyl-1H-indole and its primary precursor impurity.

Data Synthesis: The Core-Shell column delivers a 101% increase in theoretical efficiency ( N ) and halves the total analysis time. Most importantly, it achieves a resolution of 3.2, ensuring baseline separation and fulfilling the ICH mandate for specificity, whereas the fully porous column fails to meet the Rs​≥2.0 threshold[2].

ICH Q2(R2) Validation Data

Following the establishment of the Core-Shell method, a full validation was executed to confirm its reliability for routine quality control.

Table 2: ICH Q2(R2) Validation Results for 1-Tosyl-3-vinyl-1H-indole
Validation ParameterMethodology / RangeResultAcceptance Criteria
Specificity Peak purity angle vs. threshold (DAD)Angle < ThresholdNo co-eluting interference
Linearity 25% to 150% of nominal (25-150 µg/mL) R2=0.9998 R2≥0.999
Accuracy (Recovery) Spiked at 50%, 100%, 150% (n=3 each)99.4% - 100.8%98.0% - 102.0%
Repeatability 6 replicate injections at 100% conc.%RSD = 0.65%%RSD ≤ 2.0%
LOD / LOQ Based on Signal-to-Noise (S/N) ratioLOD: 0.05 µg/mL LOQ: 0.15 µg/mLS/N 3 (LOD) S/N 10 (LOQ)
Robustness Temp (±5°C), Flow (±0.1 mL/min) Rs​>2.8 for all Rs​≥2.0 , %RSD ≤ 2.0%

Mechanistic Validation of Robustness: Robustness testing is a stress-test of the method's thermodynamic stability. By altering the column temperature by ±5°C, we perturb the enthalpy of adsorption. The Core-Shell stationary phase demonstrated minimal retention time drift (%RSD < 1.0%), proving that the partitioning mechanism of the hydrophobic tosyl and vinyl groups is highly stable within this operational window.

Conclusion

For the purity determination of 1-Tosyl-3-vinyl-1H-indole, adopting a Core-Shell C18 column offers a mathematically and empirically superior alternative to traditional fully porous columns. By mitigating mass transfer resistance, the optimized method achieves baseline resolution of critical impurities in half the time, fully satisfying ICH Q2(R2) validation requirements for specificity, linearity, accuracy, and precision.

References

  • Title: Catalytic Asymmetric Diazoacetate Cyclopropanation of 1-Tosyl-3-vinylindoles. A Route to Conformationally Restricted Homotryptamines Source: Organic Letters - ACS Publications URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Validation

Benchmarking Chiral Catalysts for 1-Tosyl-3-vinyl-1H-indole Asymmetric Synthesis: A Comprehensive Guide

Introduction & Mechanistic Rationale In the realm of asymmetric organic synthesis, 1-Tosyl-3-vinyl-1H-indole has emerged as a highly versatile building block. Its structural duality allows it to act as an electron-rich d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the realm of asymmetric organic synthesis, 1-Tosyl-3-vinyl-1H-indole has emerged as a highly versatile building block. Its structural duality allows it to act as an electron-rich diene in cycloadditions, a potent nucleophile in conjugate additions, and a receptive olefin in cyclopropanations.

The strategic choice of the N-tosyl (Ts) protecting group is not merely for stability; it plays a critical mechanistic role. The strong electron-withdrawing nature of the sulfonyl group modulates the highest occupied molecular orbital (HOMO) of the indole core. This dampens the inherent nucleophilicity at the C2 position, effectively suppressing unwanted polymerization or background C-alkylation, and directs stereocontrolled reactivity strictly toward the C3-vinyl appendage[1].

For drug development professionals, mastering the asymmetric functionalization of this scaffold provides direct access to conformationally restricted homotryptamines (e.g., the SSRI BMS-505130) and complex hexahydrocarbazole alkaloids[2],[3]. This guide benchmarks three premier chiral catalytic systems utilized for the asymmetric synthesis of 1-tosyl-3-vinyl-1H-indole derivatives, providing actionable experimental data and self-validating protocols.

Catalyst Benchmarking & Comparative Analysis

To achieve high enantiomeric excess (ee) and diastereomeric ratio (dr), the choice of catalyst must perfectly complement the electronic demands of the reaction type. Below is a benchmark of three distinct catalytic systems.

System A: Ru(II)-Pybox Complexes (Asymmetric Cyclopropanation)

For the synthesis of cyclopropane-fused homotryptamines, chiral ruthenium(II)-pybox complexes, specifically (R,R)-trans-Cl₂Ru(pybox-ip)(C₂H₄) , are the gold standard[1].

  • Causality of Induction: The catalyst reacts with diazoacetates to form a highly electrophilic Ru-carbenoid intermediate. The bulky isopropyl groups on the pybox ligand create a rigid, sterically demanding chiral pocket. The N-tosyl group of the indole substrate provides necessary steric bulk, forcing the olefin to approach the carbenoid exclusively from the less hindered face, yielding trans-cyclopropanes with high enantioselectivity[4].

System B: Bifunctional Thiourea Catalysts (Diels-Alder Reactions)

For normal- and inverse-electron-demand Diels-Alder reactions, cinchona alkaloid-derived bifunctional thiourea catalysts excel[5],[6].

  • Causality of Induction: These catalysts operate via a dual-activation mechanism. The thiourea moiety acts as a double hydrogen-bond donor, activating the dienophile (e.g., maleimides) and lowering its lowest unoccupied molecular orbital (LUMO). Simultaneously, the chiral tertiary amine backbone provides spatial shielding and non-covalent interactions, aligning the 3-vinylindole for a highly endo-selective [4+2] cycloaddition[3].

System C: Chiral Phosphoric Acids (CPAs) ([2+4] Cycloadditions)

BINOL- or SPINOL-derived Chiral Phosphoric Acids (CPAs) are highly effective for [2+4] cycloadditions of 3-vinylindoles with ortho-quinone methides (o-QMs)[7].

  • Causality of Induction: CPAs utilize a Brønsted acidic proton to activate the electrophilic o-QM, while the phosphoryl oxygen coordinates the nucleophilic 3-vinylindole. The rigid binaphthyl/spirocyclic backbone enforces a strict chiral microenvironment, preventing racemic background reactions and ensuring excellent diastereo- and enantiocontrol[8].

Quantitative Data Comparison

The following table summarizes the benchmarked performance of these catalysts under optimized conditions.

Catalyst SystemReaction TypeTarget ScaffoldYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)Catalyst Loading
(R,R)-Ru(pybox-ip) CyclopropanationHomotryptamines72 - 78%81 - 88%9.2:1 (trans:cis)5.0 mol%
Bifunctional Thiourea Diels-AlderTetrahydrocarbazoles63 - 91%71 - 96%>20:1 (endo:exo)10 - 20 mol%
BINOL-CPA [2+4] CycloadditionChroman-fused Indoles85 - 98%80 - 98%Up to 93:75.0 - 10 mol%

Visualizing the Mechanistic and Experimental Workflows

Mechanism A 1-Tosyl-3-vinyl-1H-indole (Diene/Nucleophile) D Catalyst-Substrate Complex (Stereocontrolled Pocket) A->D Coordination B Chiral Catalyst (Ru-Pybox, Thiourea, or CPA) B->D C Electrophile / Dienophile (Diazoacetate, o-QM) C->B Activation E Enantioenriched Product (Homotryptamines, Carbazoles) D->E Asymmetric Induction

Mechanistic pathway of chiral catalyst activation and asymmetric induction of 3-vinylindoles.

Workflow S1 Substrate Prep (N-Tosylation) S2 Catalyst Activation (Inert Gas, MS 4Å) S1->S2 S3 Slow Addition (Syringe Pump) S2->S3 S4 Quench & Purify (Chromatography) S3->S4 S5 Chiral HPLC (ee Validation) S4->S5

Step-by-step experimental workflow for the asymmetric synthesis and validation of chiral indoles.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating steps designed to mitigate common failure points in asymmetric catalysis.

Protocol 1: Ru(II)-Catalyzed Asymmetric Cyclopropanation[1],[4]

Objective: Synthesis of trans-2-(1-tosyl-1H-indol-3-yl)-1-cyclopropanecarboxylic esters.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-Tosyl-3-vinyl-1H-indole (1.0 equiv) and (R,R)-trans-Cl₂Ru(pybox-ip)(C₂H₄) (5.0 mol%).

  • Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Stir at room temperature for 15 minutes to ensure complete catalyst dissolution.

  • Controlled Reagent Addition (Critical Step): Dissolve tert-butyl diazoacetate (1.5 equiv) in DCM (1.0 mL). Using a syringe pump, add this solution dropwise over 12 hours .

    • Causality: Rapid addition spikes the local concentration of the diazo compound, leading to uncatalyzed, non-stereoselective diazo dimerization (yielding diethyl maleate/fumarate byproducts) and destroying the reaction yield.

  • Quench & Purification: Concentrate the mixture in vacuo. Purify directly via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation: Determine the trans/cis ratio via ¹H NMR (integration of cyclopropyl protons). Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol 2: CPA-Catalyzed [2+4] Cycloaddition[7],[8]

Objective: Synthesis of chiral indole-containing chroman derivatives.

  • Moisture Elimination (Critical Step): To an oven-dried vial, add 3-vinylindole (1.0 equiv), the ortho-quinone methide precursor (1.2 equiv), and freshly activated 4Å molecular sieves (50 mg/mmol).

    • Causality: Trace water will competitively hydrogen-bond with the Chiral Phosphoric Acid, disrupting the highly ordered transition state and severely degrading both yield and enantioselectivity.

  • Catalyst Introduction: Add the BINOL-derived CPA catalyst (5.0 mol%) under an inert nitrogen atmosphere.

  • Reaction: Inject anhydrous toluene to reach a 0.05 M concentration. Stir the suspension at 25 °C for 24–48 hours. Monitor conversion via TLC.

  • Workup: Filter the mixture through a short pad of Celite to remove the molecular sieves, washing with EtOAc. Concentrate the filtrate.

  • Validation: Purify via column chromatography. Confirm absolute stereochemistry via X-ray crystallography or by comparing optical rotation with literature standards. Validate ee using a Chiralpak AS-H column.

References

  • Marcin, L. R., Denhart, D. J., et al. "Catalytic Asymmetric Diazoacetate Cyclopropanation of 1-Tosyl-3-vinylindoles. A Route to Conformationally Restricted Homotryptamines." Organic Letters, 2005, 7(11), 2253-2256. URL: [Link]

  • Gioia, C., Hauville, A., Bernardi, L., Fini, F., Ricci, A. "Organocatalytic Asymmetric Diels-Alder Reactions of 3-Vinylindoles." Angewandte Chemie International Edition, 2008, 47(48), 9236-9239. URL: [Link]

  • Wang, Y., et al. "Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides." Molecules, 2022, 27(23), 8431. (Archived via PMC). URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 1-Tosyl-3-vinyl-1H-indole

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals. Executive Summary 1-Tosyl-3-vinyl-1H-indole (Exact Mass: 297.0823 Da) is a highly versatile synthetic building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals.

Executive Summary

1-Tosyl-3-vinyl-1H-indole (Exact Mass: 297.0823 Da) is a highly versatile synthetic building block. It is frequently utilized in the catalytic asymmetric cyclopropanation to synthesize conformationally restricted homotryptamines[1], and serves as a critical intermediate in the scalable preparation of active pharmaceutical ingredients (APIs) such as vilazodone[2].

Because the N-tosyl group is inherently labile, accurately characterizing this compound and monitoring its process impurities requires robust analytical frameworks. As a Senior Application Scientist, I have structured this guide to objectively compare the performance, mechanistic causality, and data outputs of the two primary mass spectrometry platforms used for its analysis: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Mechanistic Causality: The Chemistry of Fragmentation

To optimize any mass spectrometry method, one must first understand the intrinsic gas-phase chemistry of the analyte. The fragmentation of 1-Tosyl-3-vinyl-1H-indole is fundamentally governed by the relative weakness of the nitrogen-sulfur (N-S) sulfonamide bond.

  • Electron Ionization (GC-EI-MS): Under hard ionization conditions (70 eV), the molecule forms a highly energetic radical cation ([M]⁺• at m/z 297). This precursor is highly unstable. The dominant relaxation pathway is the homolytic or heterolytic cleavage of the N-S bond. This yields the tosyl cation (m/z 155) and the 3-vinylindole radical cation (m/z 142) . The tosyl cation subsequently undergoes a well-documented extrusion of neutral sulfur dioxide (SO₂, 64 Da) to form the highly conjugated, exceptionally stable tropylium ion (m/z 91) , which almost universally presents as the base peak in EI spectra.

  • Electrospray Ionization (LC-ESI-MS/MS): Under soft ionization, the molecule is protonated to yield an even-electron precursor ion ([M+H]⁺ at m/z 298). High-resolution mass spectrometry (HRMS) using ESI-TOF platforms frequently targets this intact adduct for exact mass validation[3]. During Collision-Induced Dissociation (CID), protonation at the sulfonyl oxygen directs the cleavage. The even-electron rules dictate the neutral loss of the indole moiety, yielding the tosyl cation (m/z 155) as the primary quantifier product ion.

Fragmentation_Pathways M_EI [M]+• m/z 297 (Radical Cation) Tosyl Tosyl Cation m/z 155 M_EI->Tosyl -C10H8N• Indole 3-Vinylindole Ion m/z 142 M_EI->Indole -•Ts M_ESI [M+H]+ m/z 298 (Protonated Ion) M_ESI->Tosyl CID (-C10H9N) M_ESI->Indole CID (-TsH) Tropylium Tropylium Ion m/z 91 Tosyl->Tropylium -SO2 (64 Da)

Primary mass spectrometry fragmentation pathways of 1-Tosyl-3-vinyl-1H-indole under EI and ESI.

Platform Performance Comparison

Choosing between GC-MS and LC-MS/MS depends entirely on the analytical goal: structural proofing versus trace impurity quantification. The table below summarizes the quantitative and qualitative performance metrics of both platforms.

ParameterGC-EI-MS PlatformLC-ESI-MS/MS Platform (Triple Quadrupole)
Ionization Energy 70 eV (Hard Ionization)Variable CID Energy (Soft Ionization)
Precursor Ion [M]⁺• (m/z 297, typically <5% abundance)[M+H]⁺ (m/z 298, >90% abundance)
Dominant Fragments m/z 91 (Base), 142, 155m/z 155 (Base), 91
Primary Application Structural elucidation, spectral library matchingTrace impurity quantification, API profiling
Matrix Compatibility Volatile, non-polar solvents (e.g., DCM, Hexane)Polar solvent mixtures (e.g., MeCN/H₂O)
Sensitivity (LOD) ~10 - 50 ng/mL~0.1 - 1 ng/mL (in MRM mode)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality.

Protocol A: GC-EI-MS for Structural Elucidation
  • Sample Preparation: Dissolve the analyte in GC-grade dichloromethane (DCM) to a concentration of 50 µg/mL.

    • Causality: DCM ensures complete solvation of the hydrophobic tosyl-indole without risking solvolysis. Using alcoholic solvents like methanol under certain conditions can cause artifactual detosylation or N-alkylation, ruining the sample integrity[2].

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 100°C to 280°C at 15°C/min.

    • Causality: The 5% phenyl stationary phase provides optimal π-π interactions with the indole core, ensuring sharp peak shapes and preventing thermal degradation.

  • Self-Validation Step (Carryover Check): Inject a pure DCM blank immediately following the highest concentration sample. The system is validated if the blank shows a signal-to-noise ratio of <3:1 for the m/z 155 and m/z 91 ions at the expected retention time.

Protocol B: LC-ESI-MS/MS for Trace Quantification
  • Sample Preparation: Dilute the sample in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 10 ng/mL.

    • Causality: Formic acid acts as an abundant proton source, driving the ionization equilibrium strongly toward the [M+H]⁺ species (m/z 298) and maximizing electrospray efficiency.

  • Separation: Utilize a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm) with a gradient of 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The C18 phase strongly retains the lipophilic tosyl group, easily separating the intact molecule from polar, early-eluting detosylated impurities.

  • MRM Optimization: Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode. Target the 298 → 155 transition (Quantifier, Collision Energy ~20V) and the 298 → 91 transition (Qualifier, Collision Energy ~35V).

  • Self-Validation Step (Ion Ratio): The protocol is self-validating if the ratio of the quantifier to the qualifier transition remains constant (±15%) across all standards and unknown samples. A deviation indicates a co-eluting isobaric interference, triggering an automatic failure of that specific sample run.

MS_Workflow A 1-Tosyl-3-vinyl-1H-indole Sample B GC-EI-MS Structural Elucidation A->B Non-polar solvent C LC-ESI-MS/MS Trace Quantification A->C Polar solvent + H+ D Hard Ionization (70 eV) [M]+• m/z 297 B->D E Soft Ionization (+ESI) [M+H]+ m/z 298 C->E F Library Matching (m/z 91, 142, 155) D->F G MRM Transitions (298 -> 155, 298 -> 91) E->G

Analytical workflow comparing GC-EI-MS and LC-ESI-MS/MS for 1-Tosyl-3-vinyl-1H-indole analysis.

References

  • Catalytic Asymmetric Diazoacetate Cyclopropanation of 1-Tosyl-3-vinylindoles. A Route to Conformationally Restricted Homotryptamines Source: Organic Letters - ACS Publications URL:[Link]

  • Development of a Robust and Scalable Process for the Large-Scale Preparation of Vilazodone Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

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